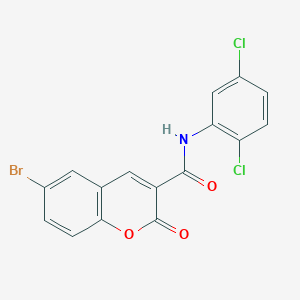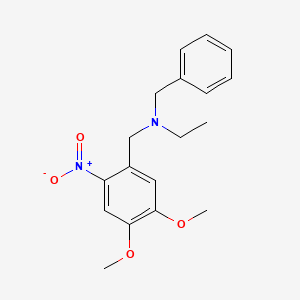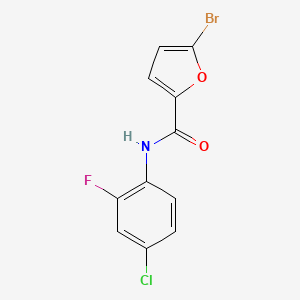
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIM-C, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms. In cancer cells, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. Inflammation research has shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide decreases the expression of oncogenes and increases the expression of tumor suppressor genes. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide improves glucose tolerance and insulin sensitivity by increasing glucose uptake and decreasing hepatic glucose production. Inflammation research has shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide decreases the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for certain pathways and targets, allowing for more precise investigation of its effects. However, one limitation is that its effects may not be generalizable to all cell types or disease states.
Zukünftige Richtungen
For 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide research include investigating its potential use in combination with other chemotherapeutic agents, exploring its effects on other disease states, and determining its pharmacokinetics and toxicity in vivo. Additionally, further investigation into the mechanisms underlying its effects may lead to the development of more targeted therapies.
Synthesemethoden
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2,5-dichlorophenylacetic acid with 6-bromo-2-hydroxychromone, followed by cyclization and amidation. The final product is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise as a potential chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in obese mice. Inflammation research has also shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWRDUQXNCMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359729 | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin | |
CAS RN |
128171-57-3 | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)




![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)



![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)
![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)